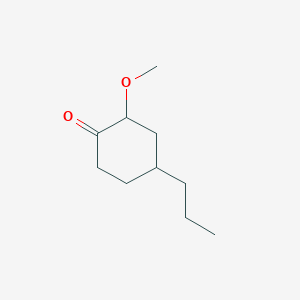

2-Methoxy-4-propylcyclohexan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-propylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRDAVXRCCQBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Propylcyclohexan 1 One

Laboratory-Scale Synthesis Pathways

The creation of 2-Methoxy-4-propylcyclohexan-1-one in a laboratory setting is primarily achieved through the strategic modification of cyclohexanone (B45756) derivatives. These methods hinge on creating a key carbon-carbon bond via alkylation.

Alkylation Strategies for Cyclohexanone Derivatives

Alkylation of ketone enolates is a foundational method for forming C-C bonds. libretexts.org In the context of synthesizing 2-Methoxy-4-propylcyclohexan-1-one, the process would start with a suitable methoxy-substituted cyclohexanone precursor.

The core of the synthesis is an SN2 reaction between the enolate of 2-methoxycyclohexanone (B1203222) and an alkylating agent like propyl bromide. libretexts.orgopenstax.org First, the ketone is deprotonated at the alpha-carbon to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of propyl bromide, displacing the bromide ion and forming the new carbon-carbon bond that attaches the propyl group to the cyclohexanone ring. openstax.org The alkyl group should ideally be primary, such as in propyl bromide, as secondary halides are less reactive and tertiary halides are unsuitable due to competing elimination reactions. openstax.org

Table 1: Key Reactants in Alkylation Synthesis

| Reactant Name | Role in Reaction |

|---|---|

| 2-Methoxycyclohexanone | Starting Ketone |

| Propyl Bromide | Alkylating Agent |

| Strong Base (e.g., LDA) | Enolate Formation |

The choice of base is critical for the success of the alkylation. Strong, sterically hindered, non-nucleophilic bases are required to ensure complete and rapid conversion of the ketone to its enolate form. openstax.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose. brainly.comchegg.com Using a strong base like LDA ensures that the equilibrium lies far on the side of the enolate, which prevents side reactions such as the ketone's nucleophilic addition to itself (an aldol (B89426) condensation). openstax.orgmdpi.com This complete deprotonation maximizes the concentration of the reactive intermediate, leading to higher yields of the desired alkylated product. libretexts.org

Industrial-Scale Production Approaches

Scaling up the synthesis of cyclohexanone derivatives from the laboratory to an industrial level presents challenges in terms of efficiency, safety, and cost. Modern techniques aim to overcome these challenges.

Optimization through Continuous-Flow Synthesis Techniques

Continuous-flow synthesis offers a promising alternative to traditional batch processing for the industrial production of compounds like 2-Methoxy-4-propylcyclohexan-1-one. unisi.itbeilstein-journals.org In a flow system, reactants are continuously pumped through a reactor where they mix and react. beilstein-journals.org This technology provides significant advantages, including superior heat and mass transfer, which allows for better temperature control and reaction efficiency. beilstein-journals.org For reactions like alkylation, which can be exothermic, this enhanced control improves safety and can lead to higher selectivity and yields. unisi.it The application of flow technology can also enable the use of immobilized catalysts, simplifying purification and allowing for a more streamlined, automated, and potentially more cost-effective manufacturing process. unisi.itnih.gov

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Heat & Mass Transfer | Often limited | Highly efficient beilstein-journals.org |

| Safety | Higher risk with large volumes | Improved safety, smaller reaction volumes at any given time unisi.it |

| Scalability | Difficult, requires larger vessels | Easier, by running the system for longer periods |

| Productivity | Can be lower | Often higher with potential for automation unisi.it |

Application of Catalytic Hydrogenation and Hydrodeoxygenation for Cyclohexanone Derivatization from Lignin-Based Phenolics

The conversion of lignin (B12514952), a complex aromatic biopolymer, into valuable platform chemicals is a cornerstone of modern biorefinery research. Lignin is rich in phenolic monomers, which serve as renewable feedstocks for producing compounds like 2-Methoxy-4-propylcyclohexan-1-one. The primary route for this transformation is through catalytic hydrodeoxygenation (HDO) and selective hydrogenation.

The reaction pathway can be conceptualized in several stages. Initially, if the precursor contains an unsaturated side chain (like eugenol), it is hydrogenated. For instance, isoeugenol (B1672232) is rapidly converted to dihydroeugenol (2-methoxy-4-propylphenol). rsc.org The next crucial step is the hydrogenation of the phenolic ring to form a cyclohexanol (B46403) or cyclohexanone intermediate. The key challenge lies in selectively hydrogenating the aromatic ring while controlling the degree of hydrodeoxygenation to yield the desired cyclohexanone. chemrxiv.org

Research demonstrates that achieving high selectivity for the cyclohexanone derivative over the fully hydrogenated cyclohexanol is possible by tuning reaction conditions and catalyst choice. chemrxiv.org For example, in the hydrogenation of p-cresol, a model lignin-derived compound, Pd/γ-Al2O3 has been used to achieve high conversion and selectivity to 4-methyl-cyclohexanone at ambient pressure. chemrxiv.org The selectivity is influenced by the surface coverage of the reactants on the catalyst; a high concentration of the initial phenol (B47542) can inhibit the secondary hydrogenation of the ketone to the alcohol. chemrxiv.org

The pathway to 2-Methoxy-4-propylcyclohexan-1-one's precursor, 2-methoxy-4-propylcyclohexanol, involves the hydrogenation of the aromatic ring of dihydroeugenol. rsc.org Subsequent oxidation of this cyclohexanol intermediate would yield the target ketone. Alternatively, direct selective hydrogenation of the phenol can be pursued. Studies on various lignin model compounds like guaiacol (B22219) and eugenol (B1671780) have explored a range of catalysts, including noble metals (Pt, Ru) and non-noble metal catalysts (Co-based), to produce cyclohexanol derivatives with high yields. rsc.orgacs.orgresearchgate.net For example, Co/TiO2 catalysts have shown high activity for cleaving the Caryl–OCH3 bond before ring hydrogenation, while Ru-based catalysts can be tailored to retain specific hydroxyl groups. rsc.orgacs.org

The reaction data from analogous conversions of lignin-derived phenols highlight the conditions required for such transformations.

| Lignin Model Compound | Catalyst | Temperature (°C) | H₂ Pressure (bar/MPa) | Primary Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Eugenol | Co/TiO₂ | 200 | 1 MPa | Propylcyclohexanol | >99.9% Yield | acs.org |

| Eugenol | CoNx@NC-650 | 200 | 2 MPa | Propylcyclohexanol | >99.9% Yield | researchgate.net |

| Guaiacol | Ru/ZrO₂–La(OH)₃ | - | - | Cyclohexanol | 91.6% Yield | rsc.org |

| Isoeugenol | Pt-Beta 25-binder | 150 | 30 bar | Propylcyclohexane | >66% Yield | rsc.org |

| p-Cresol | Pd/γ-Al₂O₃ | - | Ambient | 4-methyl-cyclohexanone | 85% Conversion, >93% Selectivity | chemrxiv.org |

Chemical Transformations and Reactivity Studies of 2 Methoxy 4 Propylcyclohexan 1 One

Oxidative Reactions

The ketone functionality of 2-Methoxy-4-propylcyclohexan-1-one allows for a range of oxidative transformations, leading to the formation of diones or carboxylic acids depending on the reaction conditions and the oxidizing agent employed.

Formation of Corresponding Ketones or Carboxylic Acids

Oxidation of 2-Methoxy-4-propylcyclohexan-1-one can yield different products. Under controlled conditions, oxidation can occur at the carbon adjacent to the carbonyl group, potentially leading to the formation of a dicarbonyl compound. More vigorous oxidation can cleave the cyclohexanone (B45756) ring, resulting in the formation of a dicarboxylic acid. The specific product obtained is highly dependent on the strength and nature of the oxidizing agent used. For instance, strong oxidizing agents under harsh conditions are more likely to induce ring cleavage.

Efficacy of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are effective in the oxidation of 2-Methoxy-4-propylcyclohexan-1-one. Potassium permanganate is a powerful oxidizing agent that can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, ultimately forming a carboxylic acid derivative. Chromium trioxide, often used in the form of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone), is another potent oxidizing agent capable of similar transformations. The choice between these reagents often depends on the desired product and the need to control the extent of oxidation.

Table 1: Oxidizing Agents and Their Expected Products

| Oxidizing Agent | Expected Product(s) |

| Potassium Permanganate (KMnO4) | 2-Methoxy-4-propylcyclohexane-1-carboxylic acid |

| Chromium Trioxide (CrO3) | 2-Methoxy-4-propylcyclohexane-1-carboxylic acid |

Reductive Transformations

The reduction of the carbonyl group in 2-Methoxy-4-propylcyclohexan-1-one is a fundamental transformation that yields the corresponding alcohol, 2-Methoxy-4-propylcyclohexan-1-ol. This reaction is crucial for the synthesis of various derivatives and introduces a new stereocenter, making the stereochemical outcome a key consideration.

Conversion to 2-Methoxy-4-propylcyclohexan-1-ol

The conversion of 2-Methoxy-4-propylcyclohexan-1-one to 2-Methoxy-4-propylcyclohexan-1-ol involves the reduction of the ketone functional group to a secondary alcohol. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using a variety of reducing agents. The resulting alcohol is a versatile intermediate for further chemical modifications. biosynth.com

Stereochemical Outcomes of Reduction Pathways

The reduction of the prochiral ketone 2-Methoxy-4-propylcyclohexan-1-one results in the formation of a new stereocenter at the C1 position, leading to the possibility of two diastereomeric products: cis-2-Methoxy-4-propylcyclohexan-1-ol and trans-2-Methoxy-4-propylcyclohexan-1-ol. The stereochemical outcome of the reduction is influenced by several factors, including the steric hindrance posed by the methoxy (B1213986) group at the C2 position and the propyl group at the C4 position, as well as the nature of the reducing agent.

Bulky reducing agents will preferentially attack the carbonyl group from the less hindered face, leading to a higher yield of one diastereomer over the other. The relative orientation of the substituents on the cyclohexane (B81311) ring dictates the thermodynamic stability of the resulting alcohol isomers, which can also influence the product distribution, especially under conditions that allow for equilibration.

Application of Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reagents for the reduction of ketones. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It is typically used in protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and is highly reactive. It is used in aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) and is capable of reducing a wider range of functional groups. The choice between NaBH4 and LiAlH4 can influence the stereoselectivity of the reduction due to their different steric bulk and reaction mechanisms.

Table 2: Reducing Agents and Their Applications

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild and selective, easy to handle. |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran | Powerful and highly reactive. |

Substitution Reactions

Substitution reactions of 2-Methoxy-4-propylcyclohexan-1-one offer pathways to modify its core structure, enabling the introduction of diverse functional groups. These transformations can be broadly categorized into substitutions at the methoxy moiety and halogenation at the alpha-position to the carbonyl group.

Functional Group Substitution at the Methoxy Moiety

The methoxy group in 2-Methoxy-4-propylcyclohexan-1-one can be targeted for substitution, primarily through cleavage of the ether bond. This process, known as demethylation, results in the formation of a hydroxyl group, yielding 2-hydroxy-4-propylcyclohexan-1-one. This transformation is significant as it unmasks a versatile hydroxyl group that can be used for further derivatization. Several reagents are commonly employed for the cleavage of methyl ethers, particularly aryl methyl ethers, and these principles can be extended to alpha-methoxy ketones. chem-station.comrsc.org

Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). chem-station.com The reaction with BBr₃ is particularly effective and proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is often performed at low temperatures to control reactivity. chem-station.com Another approach involves heating the substrate with a concentrated aqueous solution of HBr, where the ether oxygen is protonated, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Alkyl thiols, in the presence of a base, also provide a method for demethylation under conditions that can be milder than strong acids. chem-station.com For instance, reagents like sodium ethanethiolate in a suitable solvent can effectively cleave methyl ethers. acs.org

The choice of demethylation agent can be critical to avoid unwanted side reactions, given the presence of the ketone functionality.

Table 1: Reagents for Demethylation of 2-Methoxy-4-propylcyclohexan-1-one

| Reagent | Conditions | Expected Product | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to room temperature | 2-Hydroxy-4-propylcyclohexan-1-one | Highly effective for cleaving methyl ethers. chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, reflux | 2-Hydroxy-4-propylcyclohexan-1-one | Harsh conditions that may affect other functional groups. chem-station.com |

| Ethanethiol (EtSH) / Sodium Hydroxide (NaOH) | Refluxing solvent (e.g., DMF) | 2-Hydroxy-4-propylcyclohexan-1-one | An alternative to strong acid reagents. acs.org |

Halogenation Reactions and Related Reagents (e.g., Phosphorus Tribromide, Thionyl Chloride)

Halogenation of ketones typically occurs at the alpha-position to the carbonyl group via an enol or enolate intermediate. wikipedia.orgmissouri.edu In the case of 2-Methoxy-4-propylcyclohexan-1-one, the primary sites for halogenation are the C2 and C6 positions. The reaction can be catalyzed by either acid or base. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of the enol, and typically, monohalogenation is favored because the introduction of an electron-withdrawing halogen atom destabilizes the transition state for further enolization. missouri.edu Common reagents for this transformation include elemental bromine (Br₂) or chlorine (Cl₂) in a suitable solvent like acetic acid. libretexts.orgmasterorganicchemistry.com

While phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are primarily known for converting alcohols to alkyl halides and carboxylic acids to acyl halides, their application in the direct halogenation of ketones is less common. byjus.commasterorganicchemistry.comyoutube.com However, PBr₃ can be used in the Hell-Volhard-Zelinsky reaction to brominate the alpha-position of carboxylic acids, a process that proceeds via an acid bromide intermediate. libretexts.org In the context of 2-Methoxy-4-propylcyclohexan-1-one, direct treatment with PBr₃ or SOCl₂ is more likely to lead to complex reactions or degradation, especially under harsh conditions, rather than clean alpha-halogenation. For controlled alpha-halogenation of the ketone, elemental halogens with an acid or base catalyst are the preferred methods. wikipedia.org

Table 2: Halogenation of 2-Methoxy-4-propylcyclohexan-1-one

| Reagent | Catalyst/Conditions | Expected Product(s) | Notes |

| Bromine (Br₂) | Acetic Acid (AcOH) | 2-Bromo-6-methoxy-4-propylcyclohexan-1-one and/or 2-Bromo-2-methoxy-4-propylcyclohexan-1-one | Acid-catalyzed alpha-halogenation. masterorganicchemistry.com |

| Chlorine (Cl₂) | Hydrochloric Acid (HCl) | 2-Chloro-6-methoxy-4-propylcyclohexan-1-one and/or 2-Chloro-2-methoxy-4-propylcyclohexan-1-one | Similar to bromination, proceeds via an enol. libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr) | 2-Bromo-6-methoxy-4-propylcyclohexan-1-one and/or 2-Bromo-2-methoxy-4-propylcyclohexan-1-one | A milder source of electrophilic bromine. masterorganicchemistry.com |

Exploration of Other Derivatization Strategies

Beyond substitution reactions, the ketone and the methoxy group in 2-Methoxy-4-propylcyclohexan-1-one provide handles for a variety of other derivatization strategies.

One important class of reactions involves the carbonyl group. The Wittig reaction, for instance, allows for the conversion of the ketone into an alkene by reacting it with a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and would yield a methylene (B1212753) derivative, 1-methylene-2-methoxy-4-propylcyclohexane, when using a reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org

Grignard reagents, which are potent nucleophiles, can add to the carbonyl group of 2-Methoxy-4-propylcyclohexan-1-one to produce tertiary alcohols. masterorganicchemistry.comyoutube.com For example, the addition of methylmagnesium bromide followed by an acidic workup would yield 1-methyl-2-methoxy-4-propylcyclohexan-1-ol. It is important to note that Grignard reagents are also strong bases and could potentially react with the alpha-protons, leading to enolization. libretexts.org

Another strategy for derivatization is alpha-alkylation. The protons alpha to the carbonyl group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.com This enolate can then act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction to introduce a new alkyl group at the alpha-position. youtube.com For example, deprotonation with LDA followed by reaction with methyl iodide would be expected to yield 2-methoxy-6-methyl-4-propylcyclohexan-1-one.

The ketone can also be reduced to a secondary alcohol. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would yield 2-methoxy-4-propylcyclohexan-1-ol.

Table 3: Other Derivatization Strategies for 2-Methoxy-4-propylcyclohexan-1-one

| Reaction Type | Reagents | Expected Product |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Methylene-2-methoxy-4-propylcyclohexane |

| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | 1-Methyl-2-methoxy-4-propylcyclohexan-1-ol |

| Alpha-Alkylation | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | 2-Methoxy-6-methyl-4-propylcyclohexan-1-one |

| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH) | 2-Methoxy-4-propylcyclohexan-1-ol |

Stereochemical Investigations of 2 Methoxy 4 Propylcyclohexan 1 One and Its Reaction Products

Conformational Analysis of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring in 2-Methoxy-4-propylcyclohexan-1-one, like cyclohexane (B81311) itself, predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub However, the presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane. The key to understanding the stereochemistry of this molecule lies in the axial or equatorial positioning of the methoxy (B1213986) and propyl substituents and the resulting energetic consequences.

The two chair conformations of a substituted cyclohexane are in rapid equilibrium at room temperature through a process known as ring flipping. For 2-Methoxy-4-propylcyclohexan-1-one, this equilibrium will be governed by the steric and electronic interactions of the substituents with the rest of the ring.

Steric Considerations and A-Values:

The relative stability of the conformers can be predicted by considering the steric bulk of the substituents. In general, substituents prefer to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its A-value (conformational free energy difference).

| Substituent | A-value (kcal/mol) |

| Methoxy (OCH₃) | ~0.6 |

| Propyl (CH₂CH₂CH₃) | ~2.1 |

This table presents generalized A-values for monosubstituted cyclohexanes and serves as a basis for predicting conformational preferences.

The larger A-value of the propyl group compared to the methoxy group suggests that the conformational equilibrium will strongly favor the chair conformation where the propyl group occupies an equatorial position to minimize steric strain.

Electronic Effects:

The methoxy group at the C2 position introduces electronic effects that can also influence conformational preference. The "anomeric effect," often observed in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position. In the context of 2-alkoxycyclohexanones, a similar stabilizing interaction can occur between the lone pair of the oxygen atom and the antibonding orbital (σ*) of the C1-C2 bond. However, in cyclohexanones, the situation is complicated by the dipole-dipole interactions between the C-O bond of the methoxy group and the C=O bond of the carbonyl group. In an equatorial orientation, these dipoles are more aligned, leading to a destabilizing interaction. Conversely, in an axial orientation, the dipoles are further apart, which can lead to a relative stabilization of the axial conformer for the methoxy group. This is sometimes referred to as the "2-alkyl ketone effect," where the axial conformer of a 2-alkylcyclohexanone can be more stable than predicted based on steric effects alone. youtube.com

For 2-Methoxy-4-propylcyclohexan-1-one, there will be a delicate balance between the steric preference of the large propyl group for the equatorial position and the electronic and steric factors influencing the methoxy group's position. It is highly probable that the dominant factor will be the steric demand of the propyl group, leading to a primary chair conformation with an equatorial propyl group. The methoxy group's preference will then be a secondary factor, with both axial and equatorial orientations being populated, their ratio depending on the subtle interplay of steric and electronic effects.

Diastereoselective and Enantioselective Control in Synthesis and Transformations

The presence of two stereocenters in 2-Methoxy-4-propylcyclohexan-1-one means that it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The synthesis of a single, desired stereoisomer requires precise control over the formation of these stereocenters, a challenge addressed by diastereoselective and enantioselective strategies.

Diastereoselective Synthesis:

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted cyclohexanones, this can often be achieved through reactions that are influenced by the existing stereochemistry of the starting material or through the use of stereodirecting reagents.

One common approach to constructing substituted cyclohexanones is the Michael addition reaction. For instance, the conjugate addition of a nucleophile to a 4-propyl-2-cyclohexenone precursor could be a viable route. The facial selectivity of the nucleophilic attack would determine the relative stereochemistry at the newly formed stereocenter. The use of bulky nucleophiles or the presence of directing groups on the cyclohexenone ring can significantly influence this selectivity. beilstein-journals.org

Another powerful method involves intramolecular cyclization reactions, such as the Dieckmann condensation of a suitably substituted adipic ester derivative. The stereochemistry of the substituents on the acyclic precursor can direct the formation of specific diastereomers of the cyclic product.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

Common strategies for the enantioselective synthesis of substituted cyclohexanones include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. For example, the enantioselective Michael addition of a carbon nucleophile to an enone, catalyzed by a chiral amine or a chiral metal complex, can produce enantiomerically enriched cyclohexanone derivatives. mdpi.com

Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While specific protocols for the enantioselective synthesis of 2-Methoxy-4-propylcyclohexan-1-one are not documented in readily available literature, the general principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed. For example, an enantioselective Robinson annulation or an asymmetric Diels-Alder reaction could be employed to construct the chiral cyclohexanone core.

Chromatographic and Spectroscopic Methods for Isomer Separation

The separation and identification of the different stereoisomers of 2-Methoxy-4-propylcyclohexan-1-one are essential for its complete stereochemical investigation. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation:

The separation of stereoisomers often requires chiral chromatography, as diastereomers and especially enantiomers can have very similar physical properties, making them difficult to separate by conventional methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of chiral separations. researchgate.netsigmaaldrich.com The separation of the stereoisomers of 2-Methoxy-4-propylcyclohexan-1-one would likely be achievable using a suitable chiral column and optimizing the mobile phase composition.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an effective separation method. Similar to chiral HPLC, it employs a column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to resolve enantiomers.

Spectroscopic Characterization:

Once separated, the individual stereoisomers can be characterized using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the structure and relative stereochemistry of molecules. blogspot.com For 2-Methoxy-4-propylcyclohexan-1-one, the coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). The chemical shifts of the protons and carbons will also be sensitive to their stereochemical environment. While a full NMR analysis of each isomer would be required for complete assignment, some general expectations can be made. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The use of two-dimensional NMR techniques, such as COSY and NOESY, would be crucial for unambiguously assigning the stereochemistry. The use of a chiral derivatizing agent, such as Mosher's acid, can convert enantiomers into diastereomers, which can then be distinguished by NMR. ntu.edu.sg

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While mass spectrometry alone cannot typically distinguish between stereoisomers, when coupled with a separation technique like GC (GC-MS), it can confirm the identity of the separated isomers.

Below is a table summarizing the expected analytical approaches for the stereochemical investigation of 2-Methoxy-4-propylcyclohexan-1-one.

| Technique | Application | Expected Outcome |

| Chiral HPLC | Separation of enantiomers and diastereomers | Four distinct peaks corresponding to the four stereoisomers. |

| Chiral GC-MS | Separation and identification of volatile isomers | Separation of isomers with confirmation of their molecular weight and fragmentation patterns. |

| ¹H NMR | Determination of relative stereochemistry | Different coupling constants and chemical shifts for axial and equatorial protons, allowing for conformational analysis. |

| ¹³C NMR | Confirmation of the carbon skeleton and stereochemistry | Distinct chemical shifts for each carbon in the different stereoisomers. |

Applications of 2 Methoxy 4 Propylcyclohexan 1 One in Advanced Organic Synthesis

Utility as an Intermediate in the Construction of Complex Organic Molecules

The cyclohexanone (B45756) framework is a recurring motif in a multitude of bioactive natural products and pharmaceutical agents. nih.govbeilstein-journals.org Consequently, synthetic methodologies that utilize functionalized cyclohexanones as starting materials are of great interest to organic chemists. While specific, multi-step total syntheses of complex natural products originating from 2-Methoxy-4-propylcyclohexan-1-one are not extensively documented in publicly available research, the inherent reactivity of its functional groups suggests a significant potential for such applications.

The presence of the ketone functionality allows for a wide array of chemical transformations. These include, but are not limited to, nucleophilic additions, alpha-functionalization, and rearrangements. The adjacent methoxy (B1213986) group can influence the stereochemical outcome of these reactions, potentially enabling the synthesis of specific stereoisomers, a critical consideration in the preparation of chiral drugs and bioactive compounds.

The following table outlines some of the potential synthetic transformations of 2-Methoxy-4-propylcyclohexan-1-one, based on the known reactivity of substituted cyclohexanones, which could be leveraged in the construction of more complex molecular architectures.

| Reaction Type | Potential Reagents | Potential Product Class | Relevance in Complex Synthesis |

| Nucleophilic Addition | Grignard Reagents, Organolithium Reagents | Tertiary Alcohols | Creation of new carbon-carbon bonds and introduction of further functional groups. |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | Formation of carbon-carbon double bonds, a key feature in many natural products. |

| Aldol (B89426) Condensation | Aldehydes, Ketones | β-Hydroxy Ketones, α,β-Unsaturated Ketones | A fundamental carbon-carbon bond-forming reaction for building larger molecular skeletons. |

| Baeyer-Villiger Oxidation | Peroxy Acids (e.g., m-CPBA) | Lactones | Introduction of a seven-membered ring, a structural feature in some bioactive molecules. |

| Enolate Alkylation | Alkyl Halides | α-Alkylated Ketones | Introduction of additional carbon substituents at the alpha position to the carbonyl group. |

These potential reactions highlight the versatility of 2-Methoxy-4-propylcyclohexan-1-one as a chiral building block. The ability to selectively modify the molecule at multiple positions makes it a promising starting point for the synthesis of a variety of complex organic structures.

Role in the Synthesis of Specialty Chemicals (e.g., Fragrances and Flavoring Agents)

A significant and well-established application of 2-Methoxy-4-propylcyclohexan-1-one is in the synthesis of specialty chemicals, particularly fragrances. The reduction of the ketone group in 2-Methoxy-4-propylcyclohexan-1-one yields the corresponding alcohol, 2-methoxy-4-propylcyclohexan-1-ol. This alcohol derivative is a known perfuming agent, valued for its unique olfactory properties.

The characteristics of fragrance compounds derived from 2-Methoxy-4-propylcyclohexan-1-one are summarized in the table below.

| Compound Name | Parent Compound | Synthetic Transformation | Application | Noted Fragrance Profile |

| 2-Methoxy-4-propylcyclohexan-1-ol | 2-Methoxy-4-propylcyclohexan-1-one | Reduction of Ketone | Fragrance Ingredient | Aromatic, green, and natural notes |

The transformation from the ketone to the alcohol is a straightforward chemical reduction, yet it results in a compound with desirable sensory characteristics for the fragrance industry. This underscores the importance of 2-Methoxy-4-propylcyclohexan-1-one as a direct and valuable precursor in the production of these specialty chemicals.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-propylcyclohexan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with a cyclohexanone core. Key steps include Friedel-Crafts alkylation to introduce the propyl group and methoxy substitution via nucleophilic aromatic substitution or O-methylation. Optimization strategies:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during methoxylation .

- Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of 2-Methoxy-4-propylcyclohexan-1-one?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy proton at δ 3.2–3.5 ppm, cyclohexanone carbonyl at δ 207–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₂₀O₂) and detects isotopic patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation or photodegradation .

- Solvent compatibility : Avoid polar protic solvents (e.g., water, methanol) to minimize hydrolysis; use anhydrous DCM or THF .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of methoxy and propyl group introduction in 2-Methoxy-4-propylcyclohexan-1-one synthesis?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Propyl group orientation is influenced by steric effects; para-substitution dominates due to cyclohexanone’s chair conformation .

- Methoxylation : Kinetic vs. thermodynamic control—bulky bases (e.g., LDA) favor meta-substitution, while milder conditions (K₂CO₃) yield para-products .

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution vs. disk diffusion) and cell lines .

- Confounding variables : Control for solvent effects (DMSO cytotoxicity) and bacterial strain variability (ATCC vs. clinical isolates) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures (PDB) to predict binding affinities to enzymes like cytochrome P450 .

- MD simulations : GROMACS with CHARMM forcefields simulates conformational stability in lipid bilayers .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?

- Methodological Answer :

- Stress testing : Expose to pH 2 (HCl) and pH 12 (NaOH) at 60°C for 24 hours; analyze via LC-MS.

- Degradation pathways : Acidic conditions yield 4-propylcyclohexanone (demethoxylation); alkaline conditions produce quinone derivatives via oxidation .

Key Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.